2(5H)-Furanone, 3-(3-phenylpropyl)-
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Overview
Description
2(5H)-Furanone, 3-(3-phenylpropyl)- is an organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This particular compound is characterized by the presence of a phenylpropyl group attached to the furanone ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-phenylpropanoic acid with a suitable furanone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2(5H)-Furanone, 3-(3-phenylpropyl)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furanone ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3-(3-phenylpropyl)-
- 3-Phenylpropanoic acid
- 3-Phenylpropionaldehyde
Uniqueness
2(5H)-Furanone, 3-(3-phenylpropyl)- is unique due to its specific structural features, such as the furanone ring and the phenylpropyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61836-14-4 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(3-phenylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2/c14-13-12(9-10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 |
InChI Key |
HNXDQSWBYUOERH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)O1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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